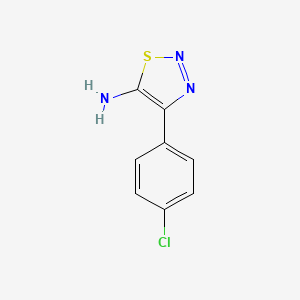

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

Description

BenchChem offers high-quality 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWWFWUOEYNACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381531 | |

| Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388088-77-5 | |

| Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein involves a two-step process commencing with the diazotization of 4-chlorophenylacetonitrile to yield the key intermediate, 2-diazo-2-(4-chlorophenyl)acetonitrile. Subsequent cyclization of this intermediate with hydrogen sulfide in the presence of a base affords the target molecule. This guide presents detailed experimental protocols, characterization data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the successful synthesis and characterization of this compound.

Introduction

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among the various isomers, the 1,2,3-thiadiazole scaffold is a key structural motif in a range of biologically active molecules. The title compound, 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, incorporates a 4-chlorophenyl substituent, a common feature in many pharmaceutical agents, and a 5-amino group, which provides a handle for further structural modifications and the exploration of structure-activity relationships (SAR). This guide outlines a robust and accessible synthetic strategy for the preparation of this valuable research compound.

Synthetic Pathway

The synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is achieved through a two-step reaction sequence as illustrated below. The initial step involves the synthesis of the crucial intermediate, 2-diazo-2-(4-chlorophenyl)acetonitrile, from commercially available 4-chlorophenylacetonitrile. The subsequent step is the cyclization of this diazo compound with a sulfur source to form the desired 5-amino-1,2,3-thiadiazole ring.

In-depth Technical Guide: Physicochemical Properties of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Due to the limited availability of experimental data for this specific isomer in publicly accessible literature, this guide also draws upon established knowledge of related thiadiazole compounds to offer a broader context for researchers.

Core Physicochemical Data

A summary of the available and calculated physicochemical properties of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is presented below. It is important to note that while some fundamental properties are established, crucial experimental data such as melting point, boiling point, and solubility for this specific isomer remain largely unreported in the current body of scientific literature.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 211.67 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 388088-77-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Calculated logP | 2.4407 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

Note: The logP value is a calculated prediction and may differ from experimentally determined values.

Experimental Protocols: A General Perspective

Caption: Generalized Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Modern variations of this synthesis exist, offering potential improvements in yield and reaction conditions.[2] For the specific synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a plausible starting material would be a hydrazone derived from a 4-chlorophenyl-substituted carbonyl compound.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure, confirming the positions of the substituents on the thiadiazole and phenyl rings.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of specific biological activity data for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine in the scientific literature. However, the broader class of thiadiazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, including:

-

Anticancer: Various 1,3,4-thiadiazole derivatives have demonstrated cytotoxic properties against different cancer cell lines.[3][4]

-

Antiviral: Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown activity against the tobacco mosaic virus.[5]

-

Antiplatelet: Some novel thiadiazole derivatives have been evaluated as antiplatelet agents.[6]

-

Antitubercular: 1,3,4-Thiadiazole derivatives have been identified as potential agents against Mycobacterium tuberculosis.[7]

Given the diverse biological activities of the thiadiazole scaffold, it is plausible that 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine could also possess interesting pharmacological properties. Further research is warranted to explore its potential biological targets and mechanisms of action.

Caption: Proposed workflow for biological evaluation.

Conclusion and Future Directions

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is a compound with established basic physicochemical properties but a significant lack of detailed experimental data and biological activity studies. This guide highlights the need for further research to:

-

Develop and publish a detailed, reproducible synthesis protocol.

-

Experimentally determine key physicochemical properties, including melting point, boiling point, and solubility in various solvents.

-

Conduct comprehensive biological screening to identify potential therapeutic applications.

-

Investigate the mechanism of action and any relevant signaling pathways for promising biological activities.

The information presented here serves as a foundational resource for researchers interested in exploring the potential of this and related thiadiazole compounds in drug discovery and development.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

CAS Number: 388088-77-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited direct research on this specific isomer, this document synthesizes information from closely related thiadiazole analogs to present a detailed account of its chemical properties, a proposed synthesis protocol, and potential biological activities. The guide includes tabulated data for key chemical and physical properties, a detailed experimental protocol for its synthesis via the Hurd-Mori reaction, and explores potential mechanisms of action in anticancer and antiviral contexts based on literature for structurally similar compounds. Visualizations of the proposed synthetic workflow and potential signaling pathways are provided to facilitate understanding.

Chemical and Physical Properties

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is a substituted aromatic heterocyclic compound. Its core structure consists of a 1,2,3-thiadiazole ring bearing a 4-chlorophenyl group at the 4-position and an amine group at the 5-position. The physicochemical properties are crucial for its handling, formulation, and biological interactions.

| Property | Value | Reference |

| CAS Number | 388088-77-5 | [1][2] |

| Molecular Formula | C₈H₆ClN₃S | [1][2] |

| Molecular Weight | 211.67 g/mol | [1][2] |

| Alternate Name | 5-Amino-4-(4-chlorophenyl)-1,2,3-thiadiazole | [1] |

| Boiling Point (Predicted) | 368.9±52.0 °C (at 760 mmHg) |

Synthesis

A plausible and widely utilized method for the synthesis of 4-substituted-5-amino-1,2,3-thiadiazoles is through the Hurd-Mori reaction. This reaction involves the cyclization of an appropriate α-amino-hydrazone with thionyl chloride. For the synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a proposed pathway starts from 4-chlorophenylacetonitrile.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

Formation of the Hydrazone Intermediate: Reaction of 4-chlorophenylacetonitrile with a hydrazine source to form the corresponding α-amino-hydrazone.

-

Hurd-Mori Cyclization: Treatment of the hydrazone intermediate with thionyl chloride to yield the final 1,2,3-thiadiazole product.

Detailed Experimental Protocol (Proposed)

This protocol is a general representation based on the Hurd-Mori synthesis of 1,2,3-thiadiazoles and may require optimization.

Step 1: Synthesis of α-(4-Chlorophenyl)acetaldehyde Hydrazone

-

To a stirred solution of 4-chlorophenylacetonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water, filtered, and washed with water to obtain the crude hydrazone, which can be used in the next step without further purification or recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

-

The crude α-(4-chlorophenyl)acetaldehyde hydrazone (1 equivalent) is dissolved in a chlorinated solvent such as dichloromethane or chloroform.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Thionyl chloride (2-3 equivalents) is added dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction should be monitored by TLC.

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The residue is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The resulting solid is filtered, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures).

-

The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action for these compounds is often attributed to the induction of apoptosis and interference with key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathways:

-

PI3K/Akt Pathway: Several studies have implicated the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key mechanism for the anticancer effects of thiadiazole derivatives.[3][4] Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance. Its inhibition can lead to cell cycle arrest and programmed cell death.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell growth and differentiation.[3] Some thiadiazole compounds have been shown to modulate this pathway, contributing to their antiproliferative effects.

Quantitative Data from Related Compounds:

The following table summarizes the in vitro cytotoxic activity of some 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against human cancer cell lines. This data is provided for comparative purposes to indicate the potential potency of this class of compounds.

| Compound Derivative | Cell Line | IC₅₀ (µM) |

| 2-((4-phenylpiperazin-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 7.56 |

| 2-((4-phenylpiperazin-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 (Liver) | 8.23 |

Antiviral Activity

Certain sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and evaluated for their antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[5][6] This suggests that the chlorophenyl-thiadiazole scaffold could be a valuable pharmacophore for the development of novel antiviral agents.

Mechanism of Action (Antiviral):

The precise antiviral mechanism for these compounds is not fully elucidated but may involve interference with viral replication or movement within the host plant. For instance, some antiviral agents work by inhibiting viral enzymes or by inducing a defense response in the host.

Quantitative Data from Related Compounds:

The antiviral activity of a sulfonamide derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole against TMV is presented below.

| Compound | Virus | Activity | EC₅₀ (µg/mL) |

| 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazole-2-sulfonamide | TMV | Inactivation | 315.6 |

| 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazole-2-sulfonamide | TMV | Curative | 289.4 |

| 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazole-2-sulfonamide | TMV | Protective | 254.7 |

Conclusion

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine represents a molecule of significant interest for further investigation in drug discovery. While direct experimental data is scarce, the analysis of structurally similar compounds, particularly its 1,3,4-thiadiazole isomer, suggests a strong potential for anticancer and antiviral activities. The proposed synthesis via the Hurd-Mori reaction provides a viable route for its preparation, enabling future studies. The potential modulation of key cellular signaling pathways such as PI3K/Akt and MAPK/ERK warrants further investigation to elucidate its precise mechanism of action. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.

Disclaimer

The information provided in this document, particularly concerning the experimental protocol and biological activities, is based on established chemical principles and data from related compounds. It is intended for research and informational purposes only and should be used with the understanding that further experimental validation is required. Always adhere to proper laboratory safety procedures when handling chemicals.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and potential biological relevance of the heterocyclic compound 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and established methodologies to provide a foundational understanding for researchers.

Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to Cl) | 7.40 - 7.60 | Doublet | ~8.5 |

| Aromatic (meta to Cl) | 7.80 - 8.00 | Doublet | ~8.5 |

| Amine (-NH₂) | 5.0 - 7.0 | Broad Singlet | - |

Note: Predicted values are based on general knowledge of similar structures and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-S (Thiadiazole) | 160 - 170 |

| C-N (Thiadiazole) | 145 - 155 |

| C-Cl (Aromatic) | 135 - 140 |

| C-H (Aromatic) | 128 - 132 |

| C-ipso (Aromatic) | 125 - 130 |

Note: Predicted values are based on general knowledge of similar structures and may vary based on solvent and experimental conditions.

Table 3: Key IR Absorption Bands

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N Stretch (Thiadiazole ring) | 1600 - 1650 |

| C=C Stretch (Aromatic ring) | 1450 - 1600 |

| C-Cl Stretch | 1000 - 1100 |

| N-N Stretch (Thiadiazole ring) | 1200 - 1300 |

| C-S Stretch (Thiadiazole ring) | 600 - 800 |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₆ClN₃S |

| Molecular Weight | 211.67 g/mol |

| Exact Mass | 210.9971 Da |

| Predicted [M+H]⁺ | 212.0049 |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine are outlined below. These protocols are based on established procedures for analogous compounds.

Synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

A potential synthetic route to the target compound involves the reaction of a diazoacetonitrile with a sulfur source.

Materials:

-

4-Chlorophenyldiazoacetonitrile

-

Hydrogen sulfide (or a salt like sodium sulfide)

-

Base (e.g., an amine)

-

Solvent (e.g., methylene chloride, ether)

Procedure:

-

Dissolve 4-Chlorophenyldiazoacetonitrile in the chosen solvent in a reaction vessel.

-

Cool the solution to a low temperature (e.g., -10 to 0 °C).

-

In the presence of a base, bubble hydrogen sulfide gas through the solution, or add a solution of a hydrogen sulfide salt dropwise with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction mixture, for example, by adding water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the respective nuclei.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or analyze as a thin film on a salt plate.

-

Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the molecular weight and confirm the elemental composition from the accurate mass measurement.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

Potential Biological Signaling Pathway

Thiadiazole derivatives have been widely investigated for their potential as anticancer agents. One of the common mechanisms of action for such compounds involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, leading to apoptosis in cancer cells.

Navigating the Spectroscopic Landscape of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of comprehensive, publicly available experimental NMR data for this specific molecule, this guide leverages spectral information from structurally analogous compounds to forecast its NMR characteristics. Detailed experimental protocols for its synthesis and subsequent NMR analysis are also presented.

Predicted NMR Data

The chemical shifts for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine have been predicted based on the analysis of related structures, including 4-phenyl-1,2,3-thiadiazole and other substituted thiadiazole derivatives. The electron-withdrawing nature of the chlorophenyl group and the electron-donating amino group are expected to influence the chemical shifts of the aromatic and thiadiazole ring systems.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. The aromatic protons of the 4-chlorophenyl ring are expected to appear as a pair of doublets, characteristic of a para-substituted benzene ring. The amine protons are anticipated to present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 7.6 - 7.8 | Doublet (d) | 8.0 - 9.0 |

| H-3', H-5' | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |

Table 1: Predicted ¹H NMR Data for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are outlined in Table 2. The carbon atoms of the thiadiazole ring are expected to be significantly deshielded. The carbons of the chlorophenyl ring will show distinct chemical shifts due to the substitution pattern.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C-4 | 150 - 155 |

| C-5 | 165 - 170 |

| C-1' | 130 - 135 |

| C-2', C-6' | 129 - 131 |

| C-3', C-5' | 128 - 130 |

| C-4' | 134 - 138 |

Table 2: Predicted ¹³C NMR Data for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

Experimental Protocols

The synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine can be achieved through established synthetic routes for 1,2,3-thiadiazoles, most notably the Hurd-Mori synthesis.

Synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine via Hurd-Mori Reaction

The Hurd-Mori synthesis provides a reliable method for the preparation of 1,2,3-thiadiazoles from α-methylene ketones via a hydrazone intermediate.

Step 1: Formation of the Hydrazone

-

To a solution of 4-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated 4-chloroacetophenone semicarbazone by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form the 1,2,3-Thiadiazole

-

Suspend the dried 4-chloroacetophenone semicarbazone (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Cool the suspension in an ice bath and add thionyl chloride (2-3 equivalents) dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum on the same instrument.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

-

A typical spectral width of 0-200 ppm is used.

Visualizations

The following diagrams illustrate the molecular structure and the proposed synthetic workflow.

Caption: Molecular structure of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

Caption: Workflow for the Hurd-Mori synthesis of the target compound.

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. Despite the extensive research into the broader family of thiadiazole derivatives, which has unveiled a wide array of biological activities, this particular isomer remains largely uncharacterized in publicly accessible scientific databases. This guide summarizes the available information and provides context based on related thiadiazole compounds, while highlighting the absence of specific data for the target molecule.

Introduction to 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is a distinct chemical entity within the thiadiazole family, characterized by its specific isomeric structure. While its synthesis is documented and the compound is available from several chemical suppliers, its biological properties and potential therapeutic applications have not been detailed in peer-reviewed literature. The thiadiazole ring is a common scaffold in medicinal chemistry, with different isomers and substitutions leading to a diverse range of pharmacological effects.[1]

Current State of Research

A thorough investigation of scientific databases yields no specific studies detailing the mechanism of action, biological targets, or signaling pathways associated with 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine. The majority of research focuses on the 1,3,4- and 1,2,4-thiadiazole isomers, which have demonstrated a variety of biological activities.

Biological Activities of Structurally Related Thiadiazole Derivatives

To provide a broader context, this section outlines the known biological activities of other thiadiazole derivatives. It is crucial to note that these activities are not directly attributable to 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine and are presented for informational purposes only.

3.1. Anticancer Activity: Derivatives of 1,3,4-thiadiazole have been extensively studied for their cytotoxic properties against various cancer cell lines.[2] Some of these compounds have been shown to induce apoptosis and inhibit tumor growth.[2]

3.2. Antiviral Activity: Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and evaluated for their antiviral properties, showing some efficacy against the Tobacco Mosaic Virus.[3][4]

3.3. Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a key component in a number of compounds exhibiting antibacterial and antifungal properties.[5]

3.4. Other Biological Activities: Various other biological activities have been reported for thiadiazole derivatives, including anti-inflammatory, anticonvulsant[6], and antiplatelet effects.[7]

Quantitative Data and Experimental Protocols

Due to the absence of specific research on 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, no quantitative data such as IC50, Ki, or EC50 values are available. Consequently, there are no established experimental protocols for assessing its biological activity.

For researchers interested in investigating this compound, a logical starting point would be to adapt established assays used for other thiadiazole derivatives, depending on the desired biological screen (e.g., cytotoxicity assays for anticancer activity, viral replication assays for antiviral activity).

Signaling Pathways and Workflow Diagrams

As no mechanism of action has been elucidated for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, it is not possible to generate diagrams of associated signaling pathways.

For illustrative purposes, a generalized workflow for the initial biological screening of a novel compound is presented below.

Conclusion

References

- 1. 4-(4-CHLOROPHENYL)-1,2,3-THIADIAZOL-5-AMINE CAS#: 388088-77-5 [m.chemicalbook.com]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

A Predictive Analysis Based on Structurally Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological targets of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is limited in publicly available scientific literature. This guide provides a comprehensive predictive analysis of its potential biological targets and mechanisms of action based on the extensive research conducted on its structural isomer, 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, and other closely related thiadiazole derivatives. The insights presented herein are intended to guide future research and hypothesis-driven drug discovery efforts.

Executive Summary

The thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. While the specific biological targets of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine remain to be elucidated, a wealth of data on its 1,3,4-thiadiazole isomer and other analogs points towards significant potential in oncology and beyond. This document synthesizes the existing knowledge on related compounds to forecast the likely therapeutic targets and mechanisms of action for the title compound. The primary predicted activities are centered around anticancer effects, likely mediated through the inhibition of key enzymes and disruption of cellular processes crucial for cancer cell proliferation and survival.

Predicted Biological Targets and Mechanisms of Action

Based on the activities of structurally similar 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the potential biological targets for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine are predicted to include:

-

Protein Kinases: A significant body of evidence suggests that thiadiazole derivatives can act as kinase inhibitors.

-

Abl Protein Kinase: Derivatives of 1,3,4-thiadiazole have demonstrated inhibitory activity against Abl protein kinase, a key target in chronic myelogenous leukemia.[1]

-

c-Met Kinase: This class of compounds has also been explored as inhibitors of the c-Met kinase, which is implicated in various cancers.

-

-

Tubulin Polymerization: Disruption of microtubule dynamics is a well-established anticancer strategy. Certain 1,3,4-thiadiazole derivatives are known to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Enzymes Involved in Cellular Metabolism and Proliferation:

-

Dihydrofolate Reductase (DHFR): Some thiadiazole compounds have been identified as inhibitors of DHFR, an enzyme critical for nucleotide synthesis and a target for both antimicrobial and anticancer drugs.

-

Carbonic Anhydrase: The thiadiazole scaffold is a known pharmacophore for carbonic anhydrase inhibitors.

-

Histone Deacetylase (HDAC): Inhibition of HDACs is a promising epigenetic approach to cancer therapy, and some 1,3,4-thiadiazole derivatives have shown potential in this area.[1]

-

-

Apoptosis and Cell Cycle Regulation: Many cytotoxic 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[2][3]

Quantitative Data: Cytotoxicity of Related Thiadiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against several human cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

Table 1: Cytotoxicity (IC50 in µM) of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives [4]

| Compound ID | MCF-7 (Breast) | HepG2 (Liver) |

| 14a | 2.32 | 3.13 |

| 14b | 6.85 | 6.51 |

| 14c | 7.56 | 8.35 |

| 5-Fluorouracil (Control) | 6.80 | 8.40 |

Table 2: Cytotoxicity (IC50 in µM) of Other Relevant 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl Kinase) | [1] |

Experimental Protocols

The following is a generalized protocol for the MTT assay, a common method used to assess the in vitro cytotoxicity of compounds like the thiadiazole derivatives discussed.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compound. A control group with vehicle (DMSO) only is also included. The plates are then incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action and a typical experimental workflow.

Caption: Predicted anticancer mechanism of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is currently lacking, the extensive research on its 1,3,4-thiadiazole isomer provides a strong foundation for predicting its therapeutic potential, particularly in the field of oncology. The data strongly suggests that this compound is likely to exhibit anticancer activity through mechanisms that may include kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.

Future research should focus on the synthesis and in vitro screening of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine against a panel of cancer cell lines to validate these predictions. Subsequent studies should aim to identify its specific molecular targets through techniques such as enzymatic assays, proteomics, and molecular docking. Elucidating the precise mechanism of action will be crucial for the further development of this and related compounds as potential therapeutic agents.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Overview

For research use only. Not intended for diagnostic or therapeutic use.

Introduction

Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Depending on the arrangement of the heteroatoms, thiadiazoles exist in several isomeric forms, including 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole. Each isomeric scaffold presents unique physicochemical properties and pharmacological profiles. This document focuses on the specific isomer, 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine (CAS Number: 388088-77-5), providing a theoretical framework for its in vitro screening based on the known biological activities of the broader 1,2,3-thiadiazole class of compounds.[2]

While specific experimental data for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is not extensively available in the public domain, the known biological activities of related 1,2,3-thiadiazole derivatives suggest potential applications in several therapeutic areas, including oncology, virology, and mycology.[3][4] The following sections outline a hypothetical in vitro screening workflow for this compound.

Hypothetical In Vitro Screening Cascade

A tiered approach to in vitro screening would systematically evaluate the biological activity of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine.

Workflow for In Vitro Screening

Caption: A hypothetical workflow for the in vitro screening of novel chemical entities.

Potential Areas of Biological Investigation

Based on the activities of related compounds, the following areas represent logical starting points for an in vitro screening campaign.

Anticancer Activity

Derivatives of 1,2,3-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines.[3][4]

Potential Signaling Pathway Involvement in Cancer

Caption: A simplified model of a compound's interaction with a cellular signaling pathway.

Table 1: Hypothetical Anticancer Screening Data

| Cell Line | Cancer Type | Assay Type | Putative IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | MTT | 8.1 - 12.8[4] |

| HCT116 | Colon Carcinoma | MTT | >50 (based on related compounds)[3] |

| SW480 | Colorectal Adenocarcinoma | MTT | >50 (based on related compounds)[3] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity

Certain 1,2,3-thiadiazole derivatives have been investigated for their antiviral properties, for instance, against the Tobacco Mosaic Virus (TMV).[4]

Table 2: Hypothetical Antiviral Screening Data

| Virus | Assay Type | Putative EC50 (µM) |

| Tobacco Mosaic Virus (TMV) | Leaf Disc Method | Comparable to Ribavirin[4] |

| Human Immunodeficiency Virus (HIV-1) | MT-4 Cell-Based Assay | 0.0364 (for a related compound)[4] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the effect of a compound on viral replication.

-

Cell Seeding: Plate a confluent monolayer of host cells in 6-well plates.

-

Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the number of plaques by 50% compared to an untreated control.

Antifungal Activity

The antifungal potential of 1,2,3-thiadiazole derivatives has also been explored.[3]

Table 3: Hypothetical Antifungal Screening Data

| Fungal Strain | Assay Type | Putative MIC (µg/mL) |

| Candida albicans | Broth Microdilution | Active (based on related compounds)[3] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungal strain.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.

References

An In-Depth Technical Guide to 4-Aryl-1,2,3-Thiadiazol-5-amines: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, history, and synthetic methodologies for a specialized class of heterocyclic compounds: 4-aryl-1,2,3-thiadiazol-5-amines. This guide details the evolution of synthetic strategies, presents key experimental protocols, and summarizes the current understanding of their biological activities, with a particular focus on their potential as anticancer agents. Quantitative data is systematically organized into tables for comparative analysis, and critical reaction pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The Emergence of a Promising Scaffold

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The unique electronic properties and structural features of the 1,2,3-thiadiazole nucleus make it a valuable scaffold in the design of novel therapeutic agents.[1]

Among the various substituted 1,2,3-thiadiazoles, the 4-aryl-1,2,3-thiadiazol-5-amine core represents a particularly intriguing subclass. The presence of an amino group at the C5 position and an aryl substituent at the C4 position offers opportunities for diverse functionalization and modulation of biological activity. This guide delves into the specific history, synthesis, and known biological profile of these promising compounds.

Discovery and Historical Context

The first derivatives of 1,2,3-thiadiazole were prepared in the late 19th century. However, the exploration of specifically substituted analogs like the 4-aryl-1,2,3-thiadiazol-5-amines is a more recent endeavor, driven by the increasing demand for novel heterocyclic compounds in drug discovery. Early synthetic work on the 1,2,3-thiadiazole ring primarily focused on the Hurd-Mori synthesis, a robust method involving the reaction of hydrazones with thionyl chloride. While this method is versatile, its application to the synthesis of 5-amino derivatives requires specific precursors.

A significant breakthrough in the synthesis of 5-amino-1,2,3-thiadiazoles came with the development of methods utilizing diazoacetonitriles. A key patent, US4269982A, describes a process for preparing 5-amino-1,2,3-thiadiazoles by reacting diazoacetonitriles with hydrogen sulfide or its salts.[3] This laid the groundwork for accessing the 5-amino-substituted scaffold. More recently, a high-yield, solvent-base-controlled synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides and sulfonyl azides has been reported, offering a direct route to precursors of the target compounds.[4]

Synthetic Methodologies

The synthesis of 4-aryl-1,2,3-thiadiazol-5-amines presents a unique set of challenges, primarily centered around the controlled introduction of both the aryl and amino functionalities onto the thiadiazole ring. This section outlines the key synthetic strategies that have been explored.

Synthesis from 2-Cyanothioacetamides

A prominent and efficient method for the synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles involves the reaction of 2-cyanothioacetamides with sulfonyl azides under diazo group transfer conditions.[4] This reaction is highly regioselective and proceeds in high yield. The resulting 5-amino-4-cyano-1,2,3-thiadiazole is a versatile intermediate.

Experimental Protocol: Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazoles [4]

-

Materials: 2-Cyanothioacetamide, sulfonyl azide (e.g., tosyl azide), base (e.g., triethylamine), aprotic solvent (e.g., acetonitrile).

-

Procedure: To a solution of 2-cyanothioacetamide in the aprotic solvent, the base is added, followed by the dropwise addition of the sulfonyl azide at a controlled temperature. The reaction mixture is stirred until completion (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.

The subsequent conversion of the 4-cyano group to a 4-aryl group is a critical step. While direct conversion methods are not extensively reported, modern cross-coupling reactions offer a promising avenue.

Potential Cross-Coupling Strategies for Arylation

The introduction of the aryl group at the C4 position can potentially be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling.[5][6][7] This would necessitate the synthesis of a 4-halo-5-amino-1,2,3-thiadiazole precursor.

Hypothetical Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Hypothetical workflow for the synthesis of 4-aryl-1,2,3-thiadiazol-5-amines via Suzuki-Miyaura coupling.

This approach, while synthetically viable in principle, requires the successful preparation of the halogenated precursor, which is a non-trivial synthetic challenge.

Biological and Pharmacological Activities

Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated significant potential as anticancer agents.[1] The mesoionic character of the ring is believed to facilitate the crossing of cellular membranes, allowing for effective interaction with intracellular targets.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of substituted 1,2,3-thiadiazoles against various cancer cell lines. While data specifically for 4-aryl-1,2,3-thiadiazol-5-amines is limited, the broader class of 4,5-disubstituted 1,2,3-thiadiazoles has shown promising results.

Table 1: Reported Anticancer Activities of Substituted 1,2,3-Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |

| 4,5-Diaryl-1,2,3-thiadiazoles | T47D (Breast Cancer) | 0.042 - 0.058 | Unknown | [1] |

| 4,5-Diaryl-1,2,3-thiadiazoles | - | - | Hsp90 Inhibition | [1] |

| General 1,2,3-Thiadiazoles | - | - | Tubulin Polymerization Inhibition |

Mechanism of Action

The anticancer activity of 1,2,3-thiadiazole derivatives is often attributed to their ability to interfere with critical cellular processes. Two key mechanisms that have been proposed are the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).[1]

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

By binding to tubulin, these compounds can disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[8]

Spectroscopic Characterization

The structural elucidation of 4-aryl-1,2,3-thiadiazol-5-amines relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data for 4-Aryl-1,2,3-Thiadiazol-5-amines

| Technique | Key Signals/Features |

| ¹H NMR | - Aromatic protons of the aryl group. - Broad singlet for the -NH₂ protons. |

| ¹³C NMR | - Signals for the carbon atoms of the aryl group. - Signals for the C4 and C5 carbons of the thiadiazole ring. |

| IR (cm⁻¹) | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). - C=N and N=N stretching vibrations of the thiadiazole ring. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spec | - Molecular ion peak (M⁺). - Fragmentation patterns corresponding to the loss of N₂ and other fragments. |

Future Directions and Conclusion

The field of 4-aryl-1,2,3-thiadiazol-5-amines is still in its nascent stages, with significant opportunities for further research and development. The development of robust and scalable synthetic routes to this scaffold is a primary objective. The exploration of palladium-catalyzed cross-coupling reactions on a suitable 4-halo-5-amino-1,2,3-thiadiazole precursor holds considerable promise.

Furthermore, a more in-depth investigation into the biological activities of these compounds is warranted. Comprehensive screening against a panel of cancer cell lines, along with detailed mechanistic studies, will be crucial to unlocking their full therapeutic potential. The elucidation of specific signaling pathways affected by these compounds will provide valuable insights for the rational design of next-generation drug candidates.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Structural Elucidation of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine. The primary method for the synthesis of the 1,2,3-thiadiazole core is the Hurd-Mori synthesis, a reliable approach involving the cyclization of a hydrazone precursor with thionyl chloride. This document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for the synthesis and characterization are provided to guide researchers in the preparation and confirmation of this compound. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,3-thiadiazole scaffold in various biologically active molecules. Accurate structural determination is the cornerstone of understanding its chemical properties and potential therapeutic applications. This guide details the methodologies and data integral to confirming the molecular structure of this compound.

The principal synthetic route to 1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the reaction of a hydrazone derivative with thionyl chloride.[1][2][3] This guide will focus on a proposed synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine starting from a suitable 4-chlorophenyl precursor.

Proposed Synthesis Pathway

The synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine can be achieved via a two-step process, beginning with the formation of a semicarbazone intermediate, followed by cyclization using the Hurd-Mori reaction.

Caption: Proposed synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine.

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)-2-(semicarbamoyl)acetonitrile (Intermediate)

-

To a solution of 4-chlorophenylacetonitrile (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude semicarbazone intermediate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine (Final Product)

-

Suspend the dried 2-(4-chlorophenyl)-2-(semicarbamoyl)acetonitrile (1 equivalent) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Structural Elucidation Workflow

The structural confirmation of the synthesized 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine is achieved through a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of the target compound.

Spectroscopic Data and Analysis

Note: The following data are predicted based on the analysis of structurally similar compounds due to the absence of a dedicated publication with complete experimental data for 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Parameter | Predicted Value |

| Molecular Formula | C₈H₆ClN₃S |

| Molecular Weight | 211.67 g/mol |

| Predicted (M+) | m/z 211/213 (isotope pattern for Cl) |

| Major Fragments | [M-N₂]⁺, [M-N₂-HCN]⁺, [C₆H₄Cl]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3400 - 3200 (two bands) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C=N Stretch (thiadiazole ring) | ~1620 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-Cl Stretch | 850 - 550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule.

5.3.1. ¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 5.0 - 6.0 | broad singlet | - |

| Aromatic H (ortho to Cl) | 7.3 - 7.5 | doublet | ~8.5 |

| Aromatic H (meta to Cl) | 7.5 - 7.7 | doublet | ~8.5 |

5.3.2. ¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Cl (aromatic) | 134 - 136 |

| C-H (aromatic) | 128 - 130 |

| C-S (thiadiazole) | 145 - 150 |

| C-N (thiadiazole) | 155 - 160 |

| Quaternary C (aromatic) | 130 - 132 |

Conclusion

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the established Hurd-Mori reaction, a reliable method for forming the 1,2,3-thiadiazole ring system.[1][2] This protocol outlines a two-step process starting from commercially available 4-chlorophenylacetonitrile. Detailed methodologies, reagent specifications, safety precautions, and data presentation are included to ensure reproducibility and safety.

Introduction

The 1,2,3-thiadiazole scaffold is a key structural motif in a variety of biologically active compounds and functional materials.[3][4] Derivatives of this heterocycle have demonstrated a wide range of activities, including potential applications as antimicrobial, antiviral, and anticancer agents.[4][5] The target compound, 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-amine (C₈H₆ClN₃S, MW: 211.67 g/mol ), is a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.[6][7]

The synthesis described herein follows a modified Hurd-Mori approach, which involves the cyclization of an appropriate hydrazone derivative with thionyl chloride (SOCl₂).[1][5] The protocol starts with the base-catalyzed condensation of 4-chlorophenylacetonitrile with a suitable activating group, followed by cyclization to form the desired 5-amino-1,2,3-thiadiazole ring.

Reaction Scheme

The overall synthetic pathway can be summarized in two main steps:

-

Formation of an activated acetonitrile intermediate: 4-Chlorophenylacetonitrile is reacted with a suitable activating agent to facilitate subsequent cyclization.

-

Cyclocondensation with Thionyl Chloride: The intermediate undergoes a cyclocondensation reaction with thionyl chloride to yield the final product.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations involving volatile and hazardous reagents must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |

| 4-Chlorophenylacetonitrile | 140-53-4 | C₈H₆ClN | 151.60 | 10.0 g | Sigma-Aldrich, ≥98% |

| Sodium ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | 1.2 eq | Sigma-Aldrich, 96% |

| Ethyl cyanoformate | 623-49-4 | C₄H₅NO₂ | 99.09 | 1.1 eq | Sigma-Aldrich, 99% |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 | 3.0 eq | Acros, 99.5% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 250 mL | Fisher, ACS Grade |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | 100 mL | Anhydrous |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | 200 mL | Anhydrous |

| Saturated NaHCO₃ solution | - | NaHCO₃ | 84.01 | 100 mL | Lab prepared |

| Brine (Saturated NaCl) | - | NaCl | 58.44 | 100 mL | Lab prepared |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | Sigma-Aldrich |

Step-by-Step Methodology

Step 1: Synthesis of the Intermediate (α-cyano-4-chlorophenylacetonitrile derivative)

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

In the flask, dissolve 10.0 g of 4-chlorophenylacetonitrile in 100 mL of anhydrous ethanol.

-

In a separate beaker, prepare a solution of sodium ethoxide by carefully adding the required amount (1.2 eq) to anhydrous ethanol.

-

Slowly add the sodium ethoxide solution to the reaction flask via the dropping funnel over 15 minutes at room temperature.

-

Add ethyl cyanoformate (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize with dilute HCl.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

-

Caution: Thionyl chloride is highly corrosive and reacts violently with water.[8][9] This step must be performed in a well-ventilated fume hood.

-

Set up a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (CaCl₂).

-

Dissolve the crude intermediate from Step 1 in 150 mL of anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly and carefully add thionyl chloride (3.0 eq) to the solution dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring to neutralize excess SOCl₂.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point and compare it with literature values.

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (211.67 g/mol ).[6]

-

Infrared Spectroscopy (IR): To identify key functional groups.

-

Expected Results

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₈H₆ClN₃S |

| Molecular Weight | 211.67 g/mol [7] |

| Yield | 60-75% (after purification) |

| Purity | ≥98% (as determined by HPLC or NMR) |

Safety and Hazard Information

All personnel must adhere to standard laboratory safety procedures.

-

4-Chlorophenylacetonitrile: Toxic if swallowed or in contact with skin. Handle with gloves and safety glasses.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[8] Reacts violently with water, releasing toxic gases (HCl and SO₂).[10] Causes severe skin burns and eye damage.[8] Always handle in a fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[8][9] Ensure an emergency eyewash and safety shower are accessible.[8]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated area.

-

Sodium Ethoxide: Corrosive and flammable solid. Reacts with water. Handle in a dry environment.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Quench excess thionyl chloride carefully before disposal.

Visual Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. isres.org [isres.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. actylislab.com [actylislab.com]

- 9. reddit.com [reddit.com]

- 10. THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-based Assays Using 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thiadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The compound 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine belongs to this class of heterocyclic compounds and holds potential for investigation as a therapeutic agent. These application notes provide detailed protocols for cell-based assays to characterize the potential anti-proliferative and apoptosis-inducing effects of this compound on cancer cell lines. The following protocols are foundational for screening and mechanistic studies in a drug development context.

Data Presentation

Table 1: Anti-proliferative Activity of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 0 (Vehicle Control) | 100 ± 4.2 | rowspan="6" |

| 1 | 85.3 ± 5.1 | ||

| 10 | 52.1 ± 3.8 | ||

| 25 | 28.7 ± 2.9 | ||

| 50 | 12.5 ± 1.5 | ||

| 100 | 5.2 ± 0.8 | ||

| A549 (Lung Cancer) | 0 (Vehicle Control) | 100 ± 5.5 | rowspan="6" |

| 1 | 90.1 ± 6.3 | ||

| 10 | 60.2 ± 4.7 | ||

| 25 | 35.8 ± 3.1 | ||

| 50 | 18.9 ± 2.2 | ||

| 100 | 8.1 ± 1.1 | ||

| HEK293 (Normal Kidney) | 0 (Vehicle Control) | 100 ± 3.9 | rowspan="6" |

| 1 | 98.2 ± 4.0 | ||

| 10 | 95.6 ± 3.5 | ||

| 25 | 91.3 ± 2.8 | ||

| 50 | 85.7 ± 4.2 | ||

| 100 | 78.4 ± 5.0 |

Table 2: Apoptosis Induction by 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine in MCF-7 Cells

| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| Compound (IC₅₀) | 60.8 ± 3.5 | 25.4 ± 2.8 | 12.3 ± 1.9 | 1.5 ± 0.3 |

| Staurosporine (Positive Control) | 45.1 ± 4.2 | 35.7 ± 3.1 | 17.9 ± 2.5 | 1.3 ± 0.2 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.

Workflow for Cell Viability Assay

Caption: Workflow of the MTT cell viability assay.

Materials:

-

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

-

Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-